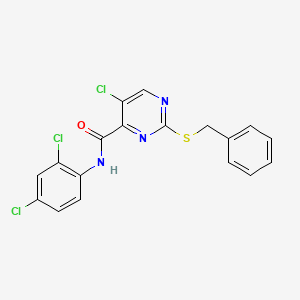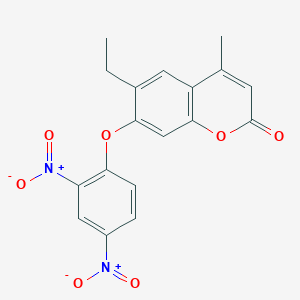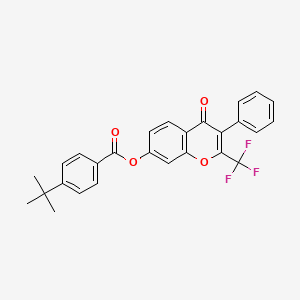
2-(benzylsulfanyl)-5-chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-5-chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a benzylsulfanyl group, multiple chlorine atoms, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution, where a benzylthiol reacts with a suitable leaving group on the pyrimidine ring.
Chlorination: The chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated pyrimidine with 2,4-dichloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit cell proliferation.
Industry: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-5-chloropyrimidine-4-carboxamide: Lacks the dichlorophenyl group, which may affect its biological activity.
5-Chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamide: Lacks the benzylsulfanyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
2-(Benzylsulfanyl)-5-chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamide is unique due to the presence of both the benzylsulfanyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C18H12Cl3N3OS |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-6-7-15(13(20)8-12)23-17(25)16-14(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25) |
InChI Key |
ULSBUGPHHANWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B11148709.png)

![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148728.png)
![N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine](/img/structure/B11148732.png)

![N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide](/img/structure/B11148751.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11148758.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148761.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148763.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148767.png)
![N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148780.png)
![4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11148782.png)
![2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11148784.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11148786.png)
